

Physical and chemical properties of 3-Bromo-4-iodobenzotrifluoride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Bromo-1-iodo-4-(trifluoromethyl)benzene
Cat. No.:	B1285863

[Get Quote](#)

An In-depth Technical Guide to 3-Bromo-4-iodobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-iodobenzotrifluoride is a halogenated aromatic compound featuring a trifluoromethyl group, a bromine atom, and an iodine atom on a benzene ring. This substitution pattern makes it a valuable and versatile building block in modern organic synthesis. The presence of multiple, distinct halogen atoms allows for selective functionalization, and the trifluoromethyl group can impart desirable properties such as increased lipophilicity and metabolic stability to target molecules. These characteristics make 3-Bromo-4-iodobenzotrifluoride and its isomers of significant interest in the fields of pharmaceutical and agrochemical research and development. This guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for a plausible synthetic route, and a discussion of its reactivity and potential applications.

Core Properties and Data

Quantitative data for 3-Bromo-4-iodobenzotrifluoride is summarized below. Due to the limited availability of experimental data for this specific isomer, data for the closely related isomer, 4-

Bromo-3-iodobenzotrifluoride, is also provided for comparison and estimation.

Table 1: Compound Identification

Identifier	Value
Chemical Name	3-Bromo-4-iodobenzotrifluoride
Alternate Name	2-bromo-1-iodo-4-trifluoromethyl-benzene[1]
CAS Number	481075-58-5[1]
Molecular Formula	C ₇ H ₃ BrF ₃ I[1]
Molecular Weight	350.90 g/mol [1]

Table 2: Physical and Chemical Properties

Property	3-Bromo-4-iodobenzotrifluoride (Predicted/Estimated)	4-Bromo-3-iodobenzotrifluoride (Experimental Data)
Appearance	Likely a liquid or low-melting solid	Light yellow liquid[2]
Density	No data available	2.2 ± 0.1 g/cm ³ [2]
Boiling Point	No data available	262 °C (at 760 Torr)[2], 62-64 °C (at 0.25 mbar)[2]
Melting Point	No data available	Not available
Flash Point	No data available	112 °C[2]
Refractive Index	No data available	1.556[2]
XLogP3	No data available	4.1

Experimental Protocols

While a specific experimental protocol for the synthesis of 3-Bromo-4-iodobenzotrifluoride is not readily available in the reviewed literature, a plausible route can be adapted from the synthesis

of the isomeric 4-Bromo-3-iodobenzotrifluoride. The following protocol details a potential method starting from 3-Bromobenzotrifluoride.

Proposed Synthesis of 3-Bromo-4-iodobenzotrifluoride

This protocol is adapted from the reported synthesis of 4-Bromo-3-iodobenzotrifluoride[2].

Reaction Scheme:

Materials and Reagents:

- 3-Bromobenzotrifluoride
- N-Iodosuccinimide (NIS)
- Triflic acid (TfOH)
- Diethyl ether
- Saturated sodium carbonate solution
- Water
- Brine (saturated sodium chloride solution)
- Magnesium sulfate (anhydrous)
- Ice

Procedure:

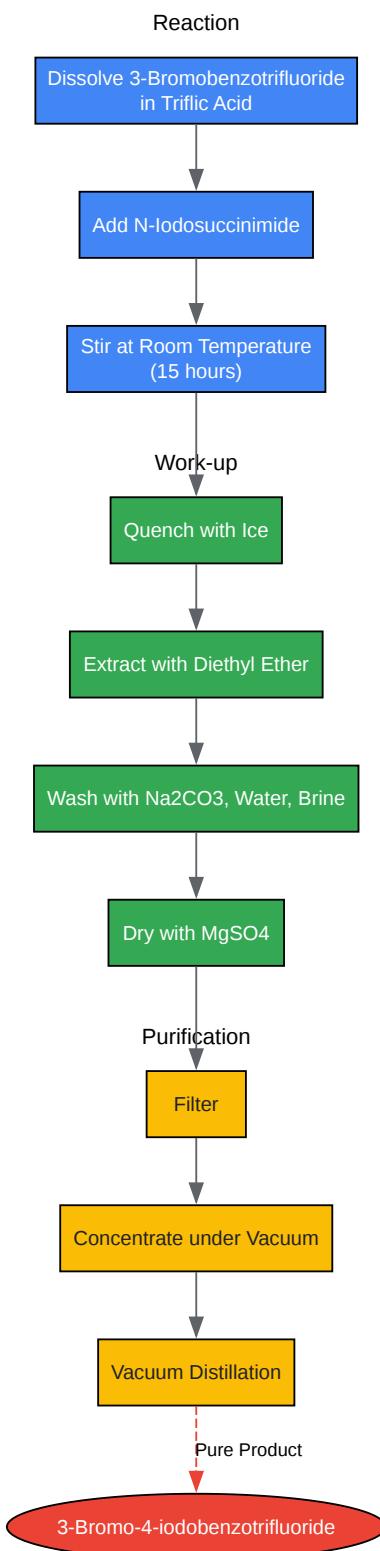
- In a suitable reaction vessel, dissolve 3-Bromobenzotrifluoride (1.0 equivalent) in triflic acid at room temperature.
- Over a period of 5 minutes, add N-iodosuccinimide (1.05 equivalents) portion-wise to the stirred solution. The mixture is expected to darken.
- Continue stirring the reaction mixture at room temperature for approximately 15 hours.

- Carefully pour the reaction mixture onto crushed ice and allow the ice to melt completely.
- Transfer the mixture to a separatory funnel and extract the aqueous phase with three portions of diethyl ether.
- Combine the organic extracts and wash sequentially with saturated sodium carbonate solution, water, and brine.
- Dry the organic phase over anhydrous magnesium sulfate.
- Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude product by vacuum distillation to obtain 3-Bromo-4-iodobenzotrifluoride as a clear liquid.

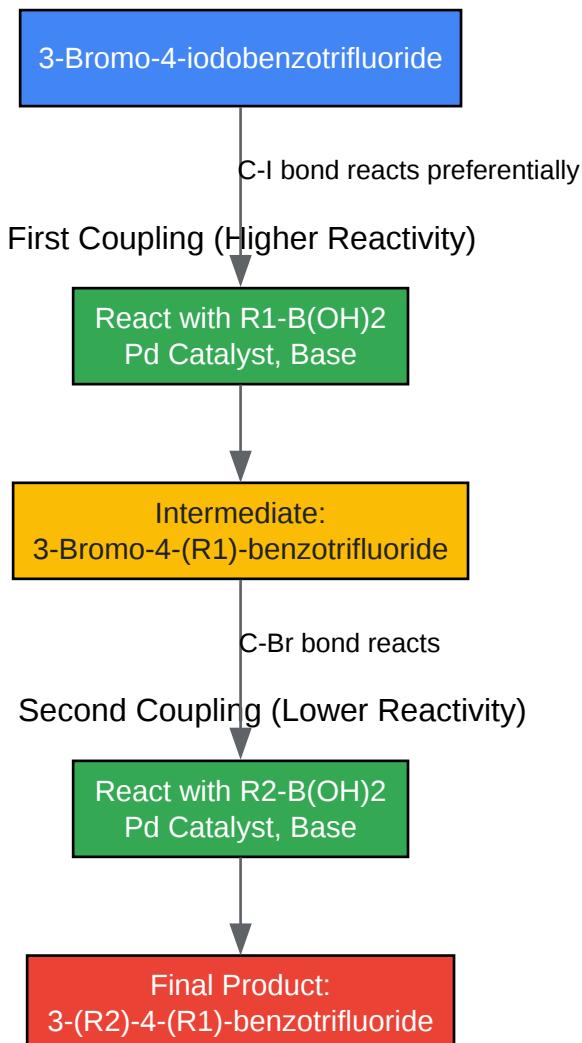
Chemical Reactivity and Synthetic Utility

The synthetic utility of 3-Bromo-4-iodobenzotrifluoride lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond. This allows for selective functionalization at the 4-position, leaving the bromine atom at the 3-position available for subsequent transformations.

The general order of reactivity for halogens in such coupling reactions is I > Br > Cl.^{[3][4][5]} This principle enables a modular approach to the synthesis of complex, polysubstituted aromatic compounds. For instance, an aryl or vinyl group can be introduced at the 4-position via a Suzuki-Miyaura coupling, followed by a second, different coupling reaction at the 3-position.


The trifluoromethyl group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring and the properties of the final products. In drug design, the inclusion of a trifluoromethyl group often enhances metabolic stability and cell membrane permeability.

Visualizations


Synthesis Workflow

The following diagram illustrates the proposed experimental workflow for the synthesis and purification of 3-Bromo-4-iodobenzotrifluoride.

Synthesis and Purification Workflow

Selective Cross-Coupling Strategy

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. echemi.com [echemi.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Physical and chemical properties of 3-Bromo-4-iodobenzotrifluoride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1285863#physical-and-chemical-properties-of-3-bromo-4-iodobenzotrifluoride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com